molecular formula C15H12F3N5S B2864194 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 338777-19-8

6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No. B2864194
M. Wt: 351.35
InChI Key: QGKXZLLHKFGYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a useful research compound. Its molecular formula is C15H12F3N5S and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclocondensation and Structural Determination

Research by Desenko et al. (1998) explored the cyclocondensation of related triazolopyrimidine compounds, leading to the synthesis of novel heterocycles. These studies shed light on the chemical reactivity of triazolopyrimidines and provide a foundation for understanding the behavior of compounds like "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine" under similar conditions. The detailed structural determination through NMR and NOE measurements offers insights into the molecular architecture and potential interactions of these compounds (Desenko et al., 1998).

Novel Synthesis Approaches

Zheng et al. (2014) developed a metal-free synthesis strategy for 1,2,4-triazolo[1,5-a]pyridines, highlighting innovative approaches to constructing triazolopyrimidine skeletons. This research demonstrates the potential for developing novel synthetic routes for related compounds, including "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine," thereby expanding the toolkit available for chemists working with this class of compounds (Zheng et al., 2014).

Antimicrobial and Anticancer Applications

Research into related triazolopyrimidines has identified compounds with significant antimicrobial and anticancer activities. For instance, a study by Abu‐Hashem and Gouda (2017) found that certain triazolopyrimidine derivatives exhibited promising antimicrobial properties. Additionally, Zhang et al. (2007) reported on triazolopyrimidines with a unique mechanism of tubulin inhibition, offering potential as anticancer agents. These findings suggest areas of application for "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine" in developing new antimicrobial and anticancer therapies (Abu‐Hashem & Gouda, 2017; Zhang et al., 2007).

Eco-Friendly Synthesis and Catalyst Use

The study by Gomha and Riyadh (2015) introduced an eco-friendly catalyst for synthesizing pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, demonstrating the potential for green chemistry approaches in the synthesis of complex heterocycles. This research points towards the possibility of employing environmentally benign methods and catalysts in synthesizing compounds like "6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine," aligning with sustainable chemistry principles (Gomha & Riyadh, 2015).

properties

IUPAC Name

6-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5S/c16-11(12(17)18)6-7-24-15-21-14-20-8-10(13(19)23(14)22-15)9-4-2-1-3-5-9/h1-5,8H,6-7,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKXZLLHKFGYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SCCC(=C(F)F)F)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

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